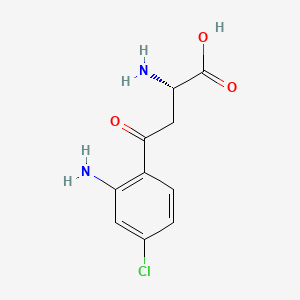
(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid
Descripción general
Descripción
“(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid”, also known as 3-(4-chloroanthraniloyl)-DL-alanine or 4-chloro-DL-kynurenine, belongs to the class of organic compounds known as alkyl-phenylketones .
Synthesis Analysis
While specific synthesis methods for this compound were not found, amines can generally be synthesized by reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups can include S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis
The molecular formula of this compound is C10H11ClN2O3 and its monoisotopic mass is 242.0458 Da . The structure includes a ketone substituted by one alkyl group, and a phenyl group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H11ClN2O3 and a monoisotopic mass of 242.0458 Da . Further physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopic Studies
- The compound demonstrates potential in molecular docking and spectroscopic studies. It shows good biological activity, particularly in inhibiting Placenta growth factor (PIGF-1), which is significant in pharmacology (Vanasundari et al., 2018).
- Another study focuses on the molecular structure, hyperpolarizability, and electrostatic potential of similar compounds, indicating their potential in non-linear optical materials and charge transfer applications (Raju et al., 2015).
Vibrational Spectroscopy and Supramolecular Studies
- Research on chloramphenicol derivatives, closely related to this compound, through vibrational spectroscopy and supramolecular studies, has revealed significant information about hydrogen bonding and non-conventional interactions, which are critical in drug design and molecular chemistry (Fernandes et al., 2017).
Synthesis and Characterization
- Studies on the synthesis and characterization of related compounds, focusing on their crystal structure and thermal analysis, provide insights into their stability and potential applications in material science (Nayak et al., 2014).
Pharmacological Evaluation
- Phosphonobaclofen, a specific antagonist of baclofen and structurally similar to the compound , has been synthesized and evaluated pharmacologically, highlighting the compound's relevance in medicinal chemistry (Chiefari et al., 1987).
Optical Resolution and Crystallization
- Optical resolution by preferential crystallization of related compounds demonstrates their potential in producing optically pure materials, which is significant in developing chirally active pharmaceuticals (Shiraiwa et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
CAS RN |
153152-32-0 | |
| Record name | AV-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153152320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AV-101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AV-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XLH9L40B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



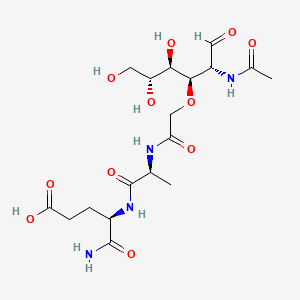






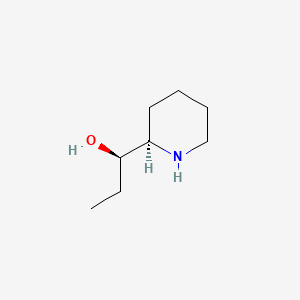
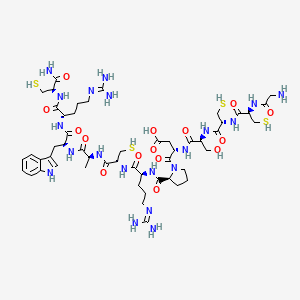
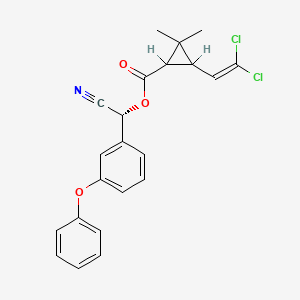


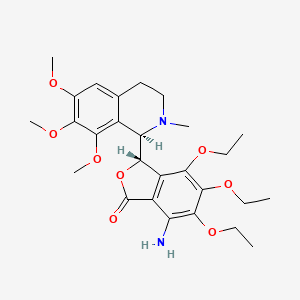
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)